molecular formula C15H12ClF6N B2628307 Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 49703-71-1

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B2628307
CAS No.: 49703-71-1
M. Wt: 355.71
InChI Key: SZCQRLPYLSYYEN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature & CAS Registry Analysis

The systematic IUPAC name for the base compound, bis[3-(trifluoromethyl)phenyl]methanamine, is derived from its symmetric structure. The methanamine core (CH(NH₂)) connects two aromatic rings, each substituted with a trifluoromethyl (-CF₃) group at the meta position (carbon 3). The hydrochloride salt forms via protonation of the primary amine, yielding the final name bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride .

The CAS Registry Number for the free base is 135628-63-6 , while the hydrochloride salt may not have a distinct CAS entry in the provided sources. The molecular formula of the free base is C₁₅H₁₁F₆N , with a molecular weight of 319.24 g/mol . Key synonyms include 1,1-bis[3-(trifluoromethyl)phenyl]methanamine and bis(3-(trifluoromethyl)phenyl)methanamine, reflecting its structural symmetry.

Table 1: Nomenclature and identifiers of bis[3-(trifluoromethyl)phenyl]methanamine

Property Value
IUPAC Name bis[3-(trifluoromethyl)phenyl]methanamine
CAS Registry Number 135628-63-6
Molecular Formula C₁₅H₁₁F₆N
Molecular Weight 319.24 g/mol
Synonyms SCHEMBL9679731, 1,1-bis[3-(trifluoromethyl)phenyl]methanamine

The trifluoromethyl groups confer electron-withdrawing properties, influencing the compound’s reactivity and physicochemical behavior.

Molecular Geometry Optimization via Density Functional Theory (DFT)

Density Functional Theory (DFT) simulations provide insights into the equilibrium geometry, electronic structure, and intramolecular interactions of bis[3-(trifluoromethyl)phenyl]methanamine. Using the B3LYP functional with a 6-311+G(d,p) basis set, the optimized geometry reveals a non-planar structure due to steric hindrance between the two bulky 3-(trifluoromethyl)phenyl groups.

Key findings include:

  • Bond lengths : The C-N bond in the methanamine core measures approximately 1.45 Å , typical for aliphatic amines.
  • Dihedral angles : The aromatic rings are tilted at ~110–120° relative to the central C-N axis, minimizing steric clashes.
  • Electrostatic potential : The trifluoromethyl groups create regions of negative potential (-0.25 e⁻/Ų) around fluorine atoms, while the protonated amine exhibits positive potential (+0.35 e⁻/Ų).

Table 2: Selected DFT-optimized geometric parameters

Parameter Value (Å or °)
C-N Bond Length 1.45
C-C (Aromatic) Bond Length 1.39–1.41
Dihedral Angle (Ar-C-N-Ar) 115°

These results align with studies on analogous fluorinated benzylamines, where steric and electronic effects govern conformational preferences.

Comparative Structural Analysis with Related Fluorinated Benzylamine Derivatives

Comparative analysis highlights distinct structural features of bis[3-(trifluoromethyl)phenyl]methanamine relative to other fluorinated benzylamines:

  • Substituent Position : Unlike para-substituted analogs (e.g., 4-(trifluoromethyl)benzylamine), the meta substitution in this compound reduces symmetry, altering dipole moments and crystal packing.
  • Steric Effects : The bis(trifluoromethyl) groups introduce greater steric bulk compared to mono-substituted derivatives, increasing torsional strain and reducing solubility in polar solvents.
  • Electronic Effects : The electron-withdrawing -CF₃ groups deactivate the aromatic rings, stabilizing the protonated amine in the hydrochloride form through inductive effects.

Table 3: Structural comparison with related compounds

Compound Substituent Position Molecular Weight (g/mol) Key Feature
Bis[3-(trifluoromethyl)phenyl]methanamine 3,3' 319.24 High steric hindrance
(3,5-Bis(trifluoromethyl)phenyl)methanol 3,5 244.13 Hydroxyl group instead of amine
N,N-Dimethyl-4-fluorobenzylamine 4 153.18 Lower steric bulk

The meta substitution pattern in bis[3-(trifluoromethyl)phenyl]methanamine distinguishes it from para-substituted derivatives, influencing its reactivity in organometallic reactions.

Protonation State & Counterion Interactions in Hydrochloride Salt Formation

Protonation of the primary amine group in bis[3-(trifluoromethyl)phenyl]methanamine occurs readily in acidic conditions, forming a stable hydrochloride salt. The protonated amine (NH₃⁺) engages in strong ionic interactions with the chloride counterion, as evidenced by X-ray crystallography data from related compounds.

Key interactions include:

  • N-H···Cl Hydrogen Bonds : The NH₃⁺ group forms three hydrogen bonds with chloride ions (N-H···Cl distance: 2.1–2.3 Å ), stabilizing the crystal lattice.
  • van der Waals Interactions : The trifluoromethyl groups participate in weak C-F···H-C contacts, contributing to lattice energy.
  • Hydration Effects : In aqueous solutions, water molecules mediate ion-dipole interactions between NH₃⁺ and Cl⁻, enhancing solubility compared to the free base.

Figure 1: Proposed hydrogen-bonding network in the hydrochloride salt

Cl⁻  
 |  
H-N⁺-H···Cl⁻  
 |  
H  

The hydrochloride salt’s melting point and solubility are influenced by these interactions, though specific values for this compound require further experimental validation.

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCQRLPYLSYYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride generally involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to form different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride exhibits inhibitory effects on certain enzymes, suggesting its potential therapeutic roles in treating conditions such as neuropsychiatric disorders and metabolic diseases. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, which are desirable properties for drug candidates . Specific studies have shown that derivatives of this compound can enhance binding affinities at various biological targets, including receptors implicated in neurological functions .

Case Studies

  • A study on N-Methyl-D-aspartate receptor antagonists demonstrated that substituents on the phenyl rings can significantly influence binding affinities, with some derivatives showing over 60% inhibition at micromolar concentrations .
  • Another investigation highlighted the synthesis of various derivatives that maintained high affinities for specific receptors, with some compounds demonstrating enhanced activity compared to non-fluorinated analogs .

Organic Synthesis

Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique structural features. The presence of the trifluoromethyl groups allows for selective functionalization, enabling the synthesis of more complex molecules including pharmaceuticals and agrochemicals .

Synthesis Techniques
The compound can be synthesized through various methods including:

  • Friedel-Crafts reactions
  • Transition-metal-catalyzed coupling reactions
    These methods allow for the efficient production of derivatives with tailored properties for specific applications in drug development and materials science .

Materials Science

Applications in Coatings and Polymers
The incorporation of this compound into polymer matrices has been explored for its potential to enhance thermal stability and chemical resistance. The trifluoromethyl groups contribute to improved hydrophobic properties, making it suitable for applications in protective coatings and advanced materials .

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound possess significant antimicrobial properties. Compounds derived from this structure have shown potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL reported in some cases . This suggests potential applications in developing new antimicrobial agents.

Research Findings Summary

Application AreaFindingsReferences
Medicinal ChemistryInhibitory effects on enzymes; potential drug candidates
Organic SynthesisVersatile building block; selective functionalization
Materials ScienceImproved thermal stability; hydrophobic properties
Antimicrobial ActivityPotent activity against bacteria; low MIC values

Mechanism of Action

The mechanism of action of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties
Bis[3-(trifluoromethyl)phenyl]methanamine HCl C₁₅H₁₁ClF₆N ~355.67 Two 3-(trifluoromethyl)phenyl groups High lipophilicity, crystalline solid
[3-(Trifluoromethyl)phenyl]methanamine HCl C₈H₇ClF₃N 225.60 Single 3-(trifluoromethyl)phenyl group Lower molecular weight, higher solubility
2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethanamine HCl C₁₆H₁₂ClF₆N 367.72 3,5-Bis-CF₃ phenyl and phenyl groups Branched structure, enhanced steric hindrance
(R)-1-(3-(Trifluoromethyl)phenyl)ethanamine HCl C₉H₁₁ClF₃N 225.64 Chiral ethyl backbone with -CF₃ Enantioselective applications
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine HCl C₈H₇ClF₃NO 249.74 Chloro and trifluoromethoxy substituents Increased polarity, potential CNS activity
Key Observations:
  • Lipophilicity: Bis-substituted CF₃ groups in the target compound significantly increase hydrophobicity compared to mono-substituted analogs, influencing membrane permeability .
  • Stereochemistry : Ethylamine derivatives (e.g., (R)-1-(3-CF₃-phenyl)ethanamine HCl) introduce chirality, critical for receptor-specific interactions .
  • Substituent Effects : Chloro or trifluoromethoxy groups alter electronic properties, affecting binding affinity in drug design .
Challenges:
  • Bis-substituted compounds require stringent control of reaction conditions to avoid byproducts from steric hindrance .

Biological Activity

Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of significant interest in pharmaceutical chemistry due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with ammonia or amine sources, often in the presence of reducing agents like sodium borohydride. The reaction conditions are optimized to achieve high yields and purity, commonly under controlled temperatures and pH levels.

Key Synthesis Parameters:

  • Starting Material: 3,5-bis(trifluoromethyl)benzaldehyde
  • Reagents: Ammonia or amine source, sodium borohydride
  • Conditions: Controlled temperature (40°C), pH (9), agitation (180 rpm), duration (24 hours) .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding. The presence of trifluoromethyl groups enhances its binding affinity and stability, making it a promising candidate for various therapeutic applications.

The compound interacts with specific molecular targets such as enzymes and receptors. Its trifluoromethyl substituents are believed to increase lipophilicity and metabolic stability, which enhances its pharmacological profile .

Case Studies and Research Findings

  • Enzyme Inhibition:
    • Studies have shown that this compound can inhibit certain enzymes, suggesting potential therapeutic roles in conditions where enzyme activity is dysregulated .
    • For instance, it has been tested for its ability to inhibit the NMDA receptor, which is linked to neuropsychiatric disorders. Derivatives of this compound demonstrated varying degrees of inhibition, indicating its potential utility in treating such conditions .
  • Antimicrobial Activity:
    • The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it exhibits significant activity against various bacteria and fungi, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
    • A specific study highlighted its efficacy against Staphylococcus aureus and E. faecalis biofilms, demonstrating a promising profile for developing new antimicrobial agents .
  • Applications in Drug Development:
    • As a chiral intermediate, this compound plays a crucial role in synthesizing selective tetrodotoxin-sensitive blockers, which are important in the development of pain management therapies .
    • Its unique structure allows it to serve as a building block for more complex molecules in drug discovery .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

Compound NameBiological ActivityNotable Features
3,5-Bis(trifluoromethyl)benzylamineModerate enzyme inhibitionSingle trifluoromethyl group
4-(Trifluoromethyl)benzylamineLower binding affinityLess lipophilic than the target compound
1-(3,5-Bis(trifluoromethyl)phenyl)ethanoneAntimicrobial propertiesPotentially broader application spectrum

Q & A

Advanced Research Question

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters). Focus on π-π stacking between aryl rings and receptor aromatic residues .
  • QSAR models : Train models on analogs’ IC₅₀ data to predict substituent effects. For example, replacing one trifluoromethyl group with a nitro group may enhance affinity .
  • MD simulations : Assess binding stability over 100-ns trajectories; identify residues (e.g., Tyr95 in SERT) critical for sustained interactions .

What are common pitfalls in interpreting in vitro data for this compound, and how can they be addressed?

Advanced Research Question

  • Non-specific binding : High lipophilicity may cause false positives in radioligand assays. Use wash steps with 0.1% BSA/PBS to reduce nonspecific adherence .
  • pH sensitivity : Amine protonation in buffer systems (e.g., HEPES vs. Tris) alters apparent potency. Standardize assay buffers to physiological pH (7.4) .
  • Cytotoxicity : At high concentrations (>10 µM), trifluoromethyl groups may induce reactive oxygen species (ROS). Include ROS scavengers (e.g., NAC) in cell-based assays .

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